N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine
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Overview
Description
N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and strong bases like sodium hydride are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines.
Scientific Research Applications
N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-2-phenylquinoxaline: Similar structure but lacks the thiophen-2-yl group.
3-(Thiophen-2-yl)-2-phenylquinoxaline: Similar structure but lacks the 3-chlorophenyl group.
N-(3-Bromophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
N-(3-Chlorophenyl)-3-(thiophen-2-yl)quinoxalin-2-amine is unique due to the presence of both the 3-chlorophenyl and thiophen-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
832081-71-7 |
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Molecular Formula |
C18H12ClN3S |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-thiophen-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C18H12ClN3S/c19-12-5-3-6-13(11-12)20-18-17(16-9-4-10-23-16)21-14-7-1-2-8-15(14)22-18/h1-11H,(H,20,22) |
InChI Key |
ZGUADNZNGSPPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC(=CC=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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